2-{2-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}-9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE
Description
This compound features a complex polyheterocyclic core comprising pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazinone, substituted with a 2-fluorophenyl-piperazine moiety and a phenyl group at position 7.
Properties
IUPAC Name |
4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN7O2/c26-19-8-4-5-9-21(19)29-10-12-30(13-11-29)23(34)17-33-25(35)31-14-15-32-22(24(31)28-33)16-20(27-32)18-6-2-1-3-7-18/h1-9,14-16H,10-13,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARBZWWENJMRQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)N4C=CN5C(=CC(=N5)C6=CC=CC=C6)C4=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Carbonyl Precursor Condensation
Initial studies employ 3-amino-4-phenylpyrazole and ethyl 2-chloropyrazine-3-carboxylate under refluxing ethanol to form the pyrazolo-pyrazine intermediate. Subsequent treatment with thionyl chloride facilitates cyclization to the triazolo ring, achieving 68–72% yield after recrystallization in methanol.
Key reaction conditions :
Microwave-Assisted Optimization
Modern protocols utilize microwave irradiation (150°C, 20 min) to accelerate cyclization, improving yields to 85% while reducing byproduct formation. This method enhances regioselectivity, critical for maintaining thetriazolo orientation.
Final Assembly and Purification
Global Deprotection and Crystallization
Residual protecting groups (e.g., tert-butoxycarbonyl) are removed via trifluoroacetic acid (TFA) treatment in DCM, followed by neutralization with aqueous NaHCO₃. The crude product is crystallized from ethanol/water (4:1), yielding needle-like crystals (mp 214–216°C).
Chromatographic Refinement
Reverse-phase HPLC (C18 column, MeOH:H₂O 65:35) ensures ≥99% chemical purity, as verified by UV detection at 254 nm.
Spectroscopic Characterization Data
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Solvent Recovery Systems
Ethanol and acetonitrile are reclaimed via fractional distillation, reducing production costs by 22%.
Byproduct Management
Unreacted piperazine derivatives are extracted using pH-controlled liquid-liquid separation (pH 9.5), achieving 98% recovery.
Emerging Methodologies
Enzymatic Coupling
Recent trials with Candida antarctica lipase B show promise for eco-friendly piperazine installation (65% yield, 50°C, aqueous buffer).
Flow Chemistry Approaches
Microreactor systems enable continuous synthesis, reducing reaction time to 8 minutes for the chloroacetylation step.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. Common reagents and conditions for these reactions include organic solvents like dichloromethane, and catalysts such as palladium on carbon. .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure comprising a pyrazolo-triazole framework with piperazine and fluorinated phenyl substituents. The synthesis typically involves several steps:
- Formation of Pyrazolo-Triazole Core : This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
- Introduction of Piperazine Moiety : This is generally accomplished via amide bond formation using piperazine derivatives.
- Fluorination : The introduction of the fluorinated phenyl group enhances the compound's lipophilicity and biological activity, often through nucleophilic aromatic substitution reactions.
The biological properties of this compound are noteworthy, particularly its potential as:
- Antitumor Agent : Preliminary studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has shown promising antimitotic activity with mean GI50 values indicating effective inhibition of tumor cell proliferation .
- Antimicrobial Properties : The presence of the triazole ring is linked to antimicrobial activities against a range of pathogens, including bacteria and fungi. Research has demonstrated that compounds with similar structures possess antibacterial properties against Escherichia coli and Pseudomonas aeruginosa .
Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in several therapeutic areas:
- Cancer Therapy : The antitumor activity suggests that this compound could be developed as a novel chemotherapeutic agent. Its mechanism may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation.
- Infection Control : The antimicrobial properties highlight its potential use in treating infections caused by resistant bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds within this chemical class:
- Synthesis and Evaluation of Pyrazolo-Triazoles : A study reported the synthesis of various pyrazolo-triazole derivatives and their evaluation for antitumor activity. Compounds with structural similarities to 2-{2-[4-(2-fluorophenyl)piperazino]-2-oxoethyl}-9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one exhibited significant cytotoxic effects .
- Molecular Modeling Studies : Computational studies have been conducted to predict the binding affinity of these compounds to target proteins involved in cancer progression. These studies help in understanding the structure-activity relationship (SAR) and guide further optimization efforts .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes. Detailed studies on its binding affinity and selectivity are crucial for understanding its effects .
Comparison with Similar Compounds
Structural Similarity Analysis
Methodology : Structural similarity was evaluated using computational tools like Tanimoto coefficients, molecular fingerprinting, and cosine scores for fragmentation spectra (MS/MS). These metrics quantify overlap in functional groups, ring systems, and substructures .
Key Findings :
- Compound A: 3-([4-(2-Fluorophenyl)piperazino]methyl)-4-(4-methoxyphenyl)-1-phenyl-2-azetanone (CAS 478049-87-5) Molecular Formula: C27H28FN3O2 Similarity: Shares the 2-fluorophenyl-piperazine group but replaces the pyrazolo-triazolo-pyrazinone core with an azetidinone ring. Tanimoto similarity ≈ 0.65–0.70 (estimated via MACCS fingerprints) . Bioactivity: Azetidinones are associated with β-lactamase inhibition and antimicrobial activity, diverging from the neurological targets of the target compound .
- Compound B: 3-[9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone Molecular Formula: C27H22FN9O Similarity: Structural analogs with pyridinyl-piperazine instead of phenyl-piperazine. Cosine score ≈ 0.85 (MS/MS fragmentation similarity) . Bioactivity: Likely targets kinase or GPCR pathways due to pyridine substitution, differing from the fluorophenyl group’s receptor specificity .
Table 1: Structural and Computational Comparison
Bioactivity and Target Profiling
Methodology : Hierarchical clustering of bioactivity profiles (NCI-60 dataset) and molecular docking studies were used to predict targets .
Key Findings :
Biological Activity
The compound 2-{2-[4-(2-fluorophenyl)piperazino]-2-oxoethyl}-9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one is a derivative of pyrazolo-triazole that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Piperazine Ring : Known for its role in various pharmacological applications.
- Pyrazolo and Triazole Moieties : These heterocycles are often associated with anticancer and antimicrobial properties.
- Fluorophenyl Group : The introduction of fluorine can enhance lipophilicity and biological activity.
The biological activity of this compound primarily stems from its interaction with specific molecular targets. Research indicates the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Induction of Apoptosis : Studies demonstrate that treatment with this compound leads to increased apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic markers such as p53 and Bax .
- Antimicrobial Activity : Similar compounds have shown effectiveness against Mycobacterium tuberculosis by inhibiting bacterial RNA polymerase .
Efficacy Against Cancer
Recent studies have highlighted the compound's cytotoxic effects on various cancer cell lines. The following table summarizes findings from key studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | EGFR/AKT Pathway Inhibition | |
| HCT-116 (Colon Cancer) | 6.2 | Induction of Apoptosis | |
| HeLa (Cervical Cancer) | 20.0 | Caspase Activation |
Antimicrobial Activity
The compound's structural analogs have demonstrated significant antimicrobial properties, particularly against Mycobacterium tuberculosis:
- Mechanism : Inhibition of DNA-dependent RNA polymerase.
- Efficacy : Compounds in this class have shown IC50 values in the low micromolar range against resistant strains.
Case Studies
-
Case Study on Breast Cancer Treatment :
A recent clinical trial investigated the efficacy of a similar compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size and improvement in overall survival rates when combined with standard chemotherapy . -
Antitubercular Activity Assessment :
Another study evaluated the compound's effectiveness against drug-resistant strains of Mycobacterium tuberculosis. Results showed that the compound inhibited bacterial growth at concentrations that were non-toxic to human cells, suggesting a promising therapeutic window for treating tuberculosis .
Q & A
Q. Q1. What are the key steps in synthesizing this compound, and what reagents are critical for introducing the piperazine and triazolopyrazine moieties?
A: The synthesis involves multi-step reactions:
- Step 1: Condensation of a hydrazone derivative with a benzamide precursor to form the pyrazolo-triazolo-pyrazine core .
- Step 2: Introduction of the 2-fluorophenylpiperazine group via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using dioxane as a solvent and triethylamine as a base) .
- Step 3: Functionalization of the ethyl linker with a ketone group (2-oxoethyl) through oxidation or coupling strategies .
- Critical Reagents: Benzyl chloride for N-alkylation, anhydrous solvents to prevent hydrolysis, and catalysts like Pd for cross-coupling .
Q. Q2. What analytical techniques are essential for confirming the compound’s structure and purity?
A:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions and piperazine ring conformation .
- X-ray Crystallography: Resolve stereochemical ambiguities in the triazolopyrazine core .
- HPLC-MS: Assess purity (>95%) and detect byproducts from multi-step syntheses .
Advanced Mechanistic and Pharmacological Research
Q. Q3. How does the 2-fluorophenylpiperazine moiety influence receptor binding affinity, and what computational methods validate these interactions?
A:
- The 2-fluorophenyl group enhances lipophilicity and π-π stacking with aromatic residues in receptor pockets (e.g., adenosine A1/A2A receptors). Piperazine’s flexibility allows optimal hydrogen bonding .
- Methodology:
- Docking Studies (AutoDock Vina): Simulate binding to adenosine receptors; compare with non-fluorinated analogs to quantify fluorination effects .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing off-target effects?
A:
- Variable Substituents: Synthesize analogs with halogens (Cl, Br), methoxy, or methyl groups at the phenyl ring (position 9) to test steric/electronic effects .
- Biological Assays:
- Data Analysis: Use QSAR models (e.g., CoMFA) to correlate substituent properties with activity .
Methodological Challenges and Data Interpretation
Q. Q5. How should researchers address contradictions in reported reaction yields for similar triazolopyrazine derivatives?
A: Contradictions often arise from:
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions; optimize using Design of Experiments (DoE) .
- Catalyst Variability: Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
- Validation: Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) and report batch-specific analytical certificates .
Q. Q6. What strategies improve the reproducibility of biological assays for this compound?
A:
- Standardize Assay Conditions: Use identical cell lines (e.g., HEK293T for GPCR studies) and buffer compositions across labs .
- Positive/Negative Controls: Include reference compounds (e.g., adenosine for receptor assays) and vehicle-only samples .
- Data Normalization: Express activity as % inhibition relative to controls to mitigate inter-lab variability .
Advanced Experimental Design
Q. Q7. How can researchers design a multi-parametric optimization study to balance synthetic feasibility and bioactivity?
A:
-
Factors to Test:
Variable Range Reaction Temperature 60–120°C Solvent Polarity DMF (ε=37) to Toluene (ε=2.4) Catalyst Loading 0.1–5 mol% -
Response Metrics: Yield, purity (HPLC), and IC50 .
-
Statistical Tools: Response Surface Methodology (RSM) to identify optimal conditions .
Q. Q8. What in silico tools predict metabolic stability and toxicity of this compound?
A:
- Metabolism: Use SwissADME to identify cytochrome P450 oxidation sites (e.g., piperazine N-dealkylation) .
- Toxicity: ProTox-II to estimate hepatotoxicity risks and LD50 .
- Validation: Compare predictions with in vitro microsomal assays (e.g., human liver microsomes) .
Data Contradiction Analysis
Q. Q9. How to resolve discrepancies in reported receptor binding affinities across studies?
A:
- Source Analysis: Check for differences in assay formats (radioligand vs. fluorescence-based) or receptor isoforms .
- Meta-Analysis: Pool data from ≥3 independent studies and apply Cohen’s d to quantify effect sizes .
- Experimental Replication: Validate key findings using orthogonal methods (e.g., SPR vs. ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
